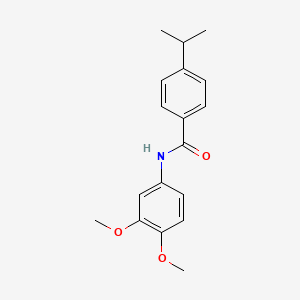

![molecular formula C15H16N4O B3744950 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B3744950.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide

Übersicht

Beschreibung

“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of them exhibits emission properties, both in solutions and even in a solid state . The physical, photophysical, and biological properties of these compounds are greatly influenced by the number of substituents that modify their molecular structure .Wissenschaftliche Forschungsanwendungen

Antineoplastic Properties

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide has shown promising antineoplastic effects. Studies reveal that it exerts noteworthy cytotoxic effects against K562 cells, with an IC50 value of 25.27 μg/mL. Additionally, it inhibits clonal proliferation in K562 cells while displaying minimal toxicity to normal cells.

Synthetic Strategies and Approaches

The compound’s synthesis strategies have been systematically explored . Researchers have reported methods to assemble the pyrazolopyridine system. These approaches include condensation reactions, cyclization, and functional group modifications. The advantages and drawbacks of each method are considered, providing valuable insights for further development.

Structural Modifications and Derivatives

Researchers have synthesized related derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazines . These modifications explore variations in the core structure, potentially enhancing specific properties or targeting different pathways.

Other Potential Applications

While antineoplastic activity is a major focus, consider exploring other applications. For instance, computational studies could predict interactions with specific protein targets, aiding drug design. Additionally, collaborations with medicinal chemists and pharmacologists may uncover novel therapeutic indications.

Wirkmechanismus

Target of Action

The primary target of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle control pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the potential induction of apoptosis or programmed cell death .

Result of Action

The primary result of the compound’s action is the significant inhibition of cell proliferation, as evidenced by the decrease in IC50 values . This suggests that the compound could be potent in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-4-13(20)17-14-11-8-10-6-5-9(2)7-12(10)16-15(11)19(3)18-14/h5-8H,4H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWGDSGPFZBCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B3744869.png)

![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3744879.png)

![methyl 2-({1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B3744889.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3744895.png)

![3-{[benzyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3744912.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine](/img/structure/B3744916.png)

![6-(2-chlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3744923.png)

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3744931.png)

![(4-chlorophenyl)[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B3744943.png)

![N-(4-bromophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3744945.png)

![[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid](/img/structure/B3744946.png)